molecular formula C8H10ClN3O B12444700 2-Hydrazinyl-4-methoxybenzonitrile hydrochloride

2-Hydrazinyl-4-methoxybenzonitrile hydrochloride

Cat. No.: B12444700
M. Wt: 199.64 g/mol
InChI Key: VWNOIYIWOKQLRU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methoxybenzonitrile hydrochloride is a chemical compound with the molecular formula C8H9N3O.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group, a methoxy group, and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-methoxybenzonitrile hydrochloride typically involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Methoxybenzonitrile} + \text{Hydrazine hydrate} \rightarrow \text{2-Hydrazinyl-4-methoxybenzonitrile} ]

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-methoxybenzonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The hydrazinyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Hydrazinyl-4-methoxybenzonitrile hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-methoxybenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The methoxy and benzonitrile groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-4-methoxybenzonitrile
  • 4-Methoxybenzonitrile
  • 2-Hydrazinylbenzonitrile

Uniqueness

2-Hydrazinyl-4-methoxybenzonitrile hydrochloride is unique due to the presence of both hydrazinyl and methoxy groups, which impart distinct chemical properties

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-hydrazinyl-4-methoxybenzonitrile;hydrochloride

InChI

InChI=1S/C8H9N3O.ClH/c1-12-7-3-2-6(5-9)8(4-7)11-10;/h2-4,11H,10H2,1H3;1H

InChI Key

VWNOIYIWOKQLRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#N)NN.Cl

Origin of Product

United States

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